molecular formula C32H30N2O2 B13127426 1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione CAS No. 91998-15-1

1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione

Cat. No.: B13127426
CAS No.: 91998-15-1
M. Wt: 474.6 g/mol
InChI Key: PPXFBZUUQFDNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two 4-isopropylphenylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with 4-isopropylaniline. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the desired product. The reaction mixture is then subjected to filtration, drying, and purification processes to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives with altered electronic properties.

    Substitution: Various substituted anthraquinone derivatives with diverse functional groups.

Scientific Research Applications

1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione is unique due to the presence of isopropyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other anthraquinone derivatives.

Properties

CAS No.

91998-15-1

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

1,4-bis(4-propan-2-ylanilino)anthracene-9,10-dione

InChI

InChI=1S/C32H30N2O2/c1-19(2)21-9-13-23(14-10-21)33-27-17-18-28(34-24-15-11-22(12-16-24)20(3)4)30-29(27)31(35)25-7-5-6-8-26(25)32(30)36/h5-20,33-34H,1-4H3

InChI Key

PPXFBZUUQFDNPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.